molecular formula C21H23N3O4 B11378208 N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2-propoxybenzamide

N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2-propoxybenzamide

Cat. No.: B11378208
M. Wt: 381.4 g/mol
InChI Key: MOBRKGHNWGOUKA-UHFFFAOYSA-N
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Description

N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2-propoxybenzamide is a synthetic organic compound characterized by its unique structure, which includes an oxadiazole ring and propoxybenzamide moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2-propoxybenzamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Attachment of the Propoxyphenyl Group: : The propoxyphenyl group can be introduced via nucleophilic substitution reactions. For instance, 4-bromoanisole can react with propanol in the presence of a base like potassium carbonate (K₂CO₃) to form the propoxyphenyl intermediate.

  • Coupling Reactions: : The final step involves coupling the oxadiazole intermediate with the propoxyphenyl intermediate using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Automation and process optimization are key to ensuring consistency and efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the propoxy groups, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the oxadiazole ring or the benzamide moiety, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: LiAlH₄, NaBH₄

    Coupling Agents: DCC, EDC

    Catalysts: DMAP

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propoxy groups can yield carboxylic acids, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2-propoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2-propoxybenzamide involves its interaction with specific molecular targets. The oxadiazole ring and benzamide moieties can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2-methoxybenzamide
  • N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2-ethoxybenzamide

Uniqueness

Compared to similar compounds, N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-2-propoxybenzamide may exhibit unique properties due to the specific arrangement of its functional groups. The propoxy group can influence the compound’s solubility, reactivity, and biological activity, distinguishing it from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide

InChI

InChI=1S/C21H23N3O4/c1-4-13-26-18-8-6-5-7-17(18)21(25)22-20-19(23-28-24-20)15-9-11-16(12-10-15)27-14(2)3/h5-12,14H,4,13H2,1-3H3,(H,22,24,25)

InChI Key

MOBRKGHNWGOUKA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=NON=C2C3=CC=C(C=C3)OC(C)C

Origin of Product

United States

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